molecular formula C17H19FN2O4S2 B2590535 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide CAS No. 946241-98-1

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide

Cat. No.: B2590535
CAS No.: 946241-98-1
M. Wt: 398.47
InChI Key: YAWRARBEBPVNGB-UHFFFAOYSA-N
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Description

This compound contains a sulfonamide group, which is an organosulfur group with the structure R−S(=O)2−NR2. It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2). Sulfonamides are typically crystalline and many important drugs contain the sulfonamide group .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as FTIR, XPS, XRD, and solid 13C NMR . These techniques can provide information about the functional groups present in the compound and their arrangement.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the functional groups it contains. Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .

Scientific Research Applications

Synthesis and Biological Applications

Pro-Apoptotic Effects in Cancer Cells

Sulfonamide derivatives, including compounds similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide, have been synthesized and evaluated for their in vitro anti-cancer activity. These compounds have shown significant reduction in cell proliferation and induction of pro-apoptotic genes, mediated possibly through the activation of p38 and ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015).

Intramolecular Substitution and Cyclization

Studies on the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution have been conducted. These processes lead to the formation of various fluorinated derivatives, demonstrating the versatility of sulfonamide moieties in synthetic organic chemistry (Ichikawa et al., 2006).

Vasodilatory Activity

Some sulfonamide derivatives have been synthesized from isoquinolinesulfonic acid and demonstrated vasodilatory action, evaluated in vivo in terms of increases in arterial blood flow in dogs. These compounds showed promise as cardiovascular drugs (Morikawa et al., 1989).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Many sulfonamides are used as antibiotics, where they inhibit the growth of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Safety and Hazards

The safety and hazards of a compound depend on its structure and the functional groups it contains. Sulfonamides, for example, can cause allergic reactions in some individuals .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, sulfonamides have been studied for their potential use in the treatment of various diseases .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-10-4-5-13-11-15(8-9-17(13)20)19-26(23,24)16-7-3-6-14(18)12-16/h3,6-9,11-12,19H,2,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWRARBEBPVNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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